molecular formula C14H22N2O3 B1665814 Atenolol CAS No. 29122-68-7

Atenolol

Cat. No. B1665814
CAS RN: 29122-68-7
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-UHFFFAOYSA-N
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Description

Atenolol is a synthetic beta-1 selective blocker used in the management of hypertension and chronic angina, and to reduce mortality in known or suspected myocardial infarction in hemodynamically stable patients .


Synthesis Analysis

Atenolol has been synthesized in >99% enantiomeric excess (ee) with the use of Candida antarctica lipase B from Syncozymes (Shanghai, China), in a kinetic resolution of the corresponding racemic chlorohydrin . Another study investigated the molecularly imprinted polymer (MIP) for atenolol (ATL) β-blocker evaluating distinct functional monomers (FMs), solvents, and cross-linker agents (CLAs) .


Molecular Structure Analysis

Atenolol has the molecular formula C14H22N2O3 and a molecular weight of 266.3361 . Its IUPAC Standard InChI is InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3, (H2,15,18) .


Chemical Reactions Analysis

Atenolol’s chemical reactions have been studied in various contexts. For instance, a study investigated the compatibility between atenolol and polymeric excipients using a heating, cooling, and reheating differential scanning calorimetry (DSC) program .


Physical And Chemical Properties Analysis

Atenolol’s physical and chemical properties have been analyzed using a range of techniques including thermal methods, microscopy, X-ray diffraction, and IR spectroscopy .

Mechanism of Action

Target of Action

Atenolol is a cardio-selective beta-blocker, which means it primarily targets the beta-1 adrenergic receptors located in the heart . These receptors are usually occupied by catecholamines like epinephrine and norepinephrine .

Mode of Action

Atenolol works by selectively blocking beta-1 adrenergic receptors in the heart . When catecholamines bind to these receptors, it causes the heart to beat harder and faster. By blocking these receptors, atenolol helps the heart beat more slowly and reduces its workload .

Biochemical Pathways

Atenolol’s antihypertensive activity may be related to its action on the central nervous system (CNS) or its inhibition of the renin-aldosterone-angiotensin system rather than direct effects on the vasculature .

Pharmacokinetics

Atenolol is predominantly eliminated via the kidneys, with only about 5% of the drug being metabolized by the liver . After oral administration, atenolol is incompletely absorbed from the intestine, resulting in about 50% bioavailability . In plasma, only 3% of atenolol is protein-bound . The elimination half-life of atenolol is calculated to be between 6 to 9 hours . In patients with impaired renal function, the elimination half-life of atenolol gradually increases .

Result of Action

The molecular and cellular effects of atenolol’s action primarily involve a decrease in heart rate and workload . By blocking the action of catecholamines on beta-1 adrenergic receptors, atenolol reduces the force and rate of heart contractions, thereby reducing blood pressure . This can help prevent heart attacks and strokes in patients with hypertension .

Action Environment

The action, efficacy, and stability of atenolol can be influenced by various environmental factors. For instance, concurrent administration of certain substances, such as calcium or aluminium hydroxide, can interact with atenolol and affect its kinetics . Furthermore, the drug’s effectiveness can vary among individuals due to genetic differences . It’s also worth noting that atenolol’s use is predicted to present an insignificant risk to the environment .

Safety and Hazards

Atenolol should be kept away from heat, sparks, open flames, and hot surfaces. It’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray . It’s also advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

While atenolol is widely prescribed, evidence suggests it may not significantly reduce mortality, and only modestly reduce the risk of cardiovascular disease in patients with hypertension . Further studies are needed to clarify any important differences in blood pressure control between the various beta-blocking drugs, both in conventional or sustained release dosage forms .

properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022628
Record name Atenolol
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Molecular Weight

266.34 g/mol
Source PubChem
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Physical Description

Solid
Record name Atenolol
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Solubility

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C
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Description Aqueous solubility in buffer at pH 7.4
Record name Atenolol
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Mechanism of Action

Atenolol is a cardioselective beta-blocker, called such because it selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors. Selective activity at the β1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue. Some binding to β2 and possibly β3 receptors can still occur at therapeutic dosages but the effects mediated by antagonizing these are significantly reduced from those of non-selective agents. β1 and β2 receptors are Gs coupled therefore antagonism of their activation reduces activity of adenylyl cyclase and its downstream signalling via cyclic adenosime monophosphate and protein kinase A (PKA). In cardiomyocytes PKA is thought to mediate activation of L-type calcium channels and ryanodine receptors through their phosphorylation. L-type calcium channels can then provide an initial rise in intracellular calcium and trigger the ryanodine receptors to release calcium stored in the sarcoplasmic reticulum (SR) and increased contractility. PKA also plays a role in the cessation of contraction by phosphorylating phospholamban which in turn increases the affinity of SR Ca2+ ATPase to increase reuptake of calcium into the SR. It also phophorylates troponin I to reduce affinity of the protein for calcium. Both of these events lead to a reduction in contraction which, when coupled with the initial increase in contraction, allows for faster cycling and consequently higher heart rate with increased contractility. L-type calcium channels are also a major contributor to cardiac depolarization and their activation can increase frequency of action potentials and possibly the incidence of ectopic potentials. Similar inihibitory events occur in the bronchial smooth muscle to mediate relaxation including phosphorylation of myosin light-chain kinase, reducing its affinity for calcium. PKA also inhibits the excitatory Gq coupled pathway by phosphorylating the inositol trisphosphate receptor and phospholipase C resulting in inhibition of intracellular calcium release. Antagonism of this activity by beta-blocker agents like atenolol can thus cause increased bronchoconstriction., By inhibiting myocardial beta 1-adrenergic receptors, atenolol produces negative chronotropic and inotropic activity. The negative chronotropic action of atenolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by about 25-35%. High doses of the drug may produce sinus arrest, especially in patients with sinoatrial node disease (eg, sick sinus syndrome). Atenolol also slows conduction in the atrioventricular nose. Although stroke index may be increased moderately by about 10%, atenolol usually reduces cardiac output by about 20% probably secondary to its effect on heart rate. The decrease in myocardial contractability and heart rate, as well as the reduction in blood pressure, produced by atenolol generally lead to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris; however, atenolol can increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, particularly in patients with cardiac failure., Atenolol suppresses plasma renin activity and suppresses the renin aldosterone angiotensin system., The toxic actions of beta-blockers appear to be related to properties such as membrane depressant activity and possibly due to actions on beta-adrenoceptors distinct from those in the cardiovascular system.
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Product Name

Atenolol

Color/Form

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals

CAS RN

29122-68-7
Record name Atenolol
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Melting Point

158-160, 146 - 148 °C, 147 °C
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Synthesis routes and methods I

Procedure details

In order to prevent the reaction of produced atenolol with the optically active glycidyl ether (4) it is preferable to add the optically active glycidyl ether (4) to isopropyl amine in a solvent. The removal of excess isopropyl amine by distillation gave desired (S)-atenolol (1). Preferably, the distillation is carried out at atmospheric pressure at the initial stages and under reduced pressure at later stages, keeping the reaction mass temperature below 60° to 70° C., through out the distillation process. The crude residue may be purified, if required, by dissolving it in 1N HCl, treating this solution with activated charcoal, filtering the charcoal followed by treatment of alkali to precipitate the product. Thus, the solid product was isolated by conventional method such as filtration to get (S)-atenolol (1) of optical purity of 98% ee and above. If, necessary, the optically active (S)-atenolol (1) may be crystallized from an appropriate solvent such as water, alcohols, such as methanol, ethanol, isopropyl alcohol, butanol etc., ethers, such as diethyl ether, methyl tbutyl ether, diisopropyl ether or ketones, such as acetone, ethyl methyl ketone, methyl isobutyl ketone etc.
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Synthesis routes and methods II

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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